Valencene

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBNYNLSCGVZOH-NFAWXSAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047052 | |

| Record name | Valencene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.914-0.919 | |

| Record name | Valencene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4630-07-3 | |

| Record name | Valencene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valencene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valencene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,7β,8α)]-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALENCENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96H21P91IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Valencene: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valencene, a bicyclic sesquiterpene, is a naturally occurring secondary metabolite predominantly found in Valencia oranges and other citrus species. It is a significant contributor to the characteristic sweet, citrusy, and woody aroma of these fruits. Beyond its organoleptic properties, this compound has garnered considerable interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details the biosynthetic pathway of this compound, starting from farnesyl pyrophosphate, and outlines established experimental protocols for its extraction, isolation, analysis, and chemical synthesis. Furthermore, this guide presents quantitative data on its biological activities and the methodologies employed to ascertain them, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

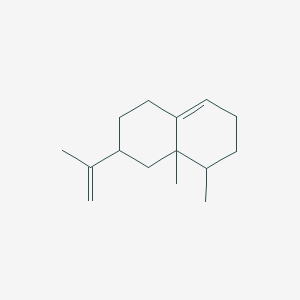

Chemical Structure and Properties

This compound is a carbobicyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3][4] Its IUPAC name is (3R,4aS,5R)-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene. The molecule possesses a decalin framework with two methyl-bearing stereocenters.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₅H₂₄ | [1][2][3][6][7] |

| Molecular Weight | 204.35 g/mol | [2][3][4] |

| CAS Number | 4630-07-3 | [2][3][4][7][8] |

| Appearance | Colorless to pale yellow oily liquid | [2][6] |

| Odor | Sweet, citrusy, woody, orange-like | [6][7][8] |

| Boiling Point | 123 °C at 11 mmHg; 274 °C at 760 mmHg | [1][9][10] |

| Density | Approximately 0.914 - 0.92 g/mL at 25 °C | [2][6][11] |

| Refractive Index | Approximately 1.498 - 1.508 at 20 °C | [2][10][11] |

| Solubility | Insoluble in water; soluble in ethanol, oils, and organic solvents | [2][7][9][12] |

| Flash Point | >93 °C to 100 °C | [6][13] |

Biosynthesis of this compound

This compound is biosynthesized in plants from farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid biosynthesis pathway. The direct precursor for FPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The final and key step in this compound biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme This compound synthase .[1][2][9][14] This enzyme belongs to the terpene synthase family and facilitates a complex carbocation-driven cyclization cascade to yield the characteristic bicyclic structure of this compound. Several this compound synthase genes have been identified from various plant species, including Citrus sinensis and Vitis vinifera.[2][9]

Figure 1. Biosynthetic pathway of this compound from acetyl-CoA via the MVA/MEP pathways to FPP, and its final conversion by this compound synthase.

Experimental Protocols

Extraction and Isolation

This compound is typically extracted from the peels of citrus fruits, where it is most abundant.[1]

Protocol 1: Steam Distillation of this compound from Orange Peels

-

Sample Preparation: Fresh orange peels are grated or finely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled. The chopped peels are placed in a round-bottom flask with distilled water.

-

Distillation: The mixture is heated to boiling. The steam carries the volatile essential oils, including this compound, to the condenser.

-

Collection: The condensed distillate, a mixture of water and essential oil, is collected. The less dense essential oil phase, containing this compound, separates and forms a layer on top of the water.

-

Separation: The oil layer is carefully separated from the aqueous layer using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Protocol 2: Soxhlet Extraction of this compound

-

Sample Preparation: Dried and powdered citrus peels are placed in a thimble.

-

Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a flask containing a suitable solvent (e.g., hexane or ethanol) and a condenser.

-

Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, condenses, and drips into the thimble, immersing the sample and extracting the soluble compounds.

-

Siphoning: Once the solvent reaches a certain level in the extractor, it is siphoned back into the boiling flask, carrying the extracted compounds with it.

-

Cycle Repetition: This cycle is repeated multiple times to ensure thorough extraction.

-

Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude essential oil containing this compound.

Protocol 3: Purification by Column Chromatography

-

Stationary Phase: A glass column is packed with silica gel slurry.

-

Sample Loading: The crude essential oil is dissolved in a small amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.

-

Elution: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is passed through the column.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure this compound.

-

Solvent Evaporation: The solvent from the pure this compound fractions is evaporated to obtain the isolated compound.

Figure 2. General workflow for the extraction and purification of this compound from citrus peels.

Analysis

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A typical temperature program involves an initial temperature hold, followed by a gradual increase to a final temperature.

-

Detection (MS): As the separated compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for each peak is compared with a spectral library (e.g., NIST) to identify the compounds. The retention time of the this compound peak can be confirmed by running a pure standard under the same conditions for quantification.

Chemical Synthesis

While this compound is readily available from natural sources, chemical synthesis routes have also been developed, often as part of the total synthesis of its oxidation product, nootkatone. One approach involves the allylic oxidation of this compound.[10]

Protocol 5: Synthesis of Nootkatone from this compound (Illustrative)

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., toluene).

-

Oxidation: An oxidizing agent, such as tert-butyl peracetate in the presence of a cuprous bromide catalyst, is added dropwise to the stirred solution. The reaction mixture is heated.

-

Hydrolysis: The resulting acetate esters are hydrolyzed to the corresponding alcohols.

-

Oxidation to Ketone: The secondary alcohol is then oxidized using an oxidizing agent like chromic acid to yield nootkatone.

-

Purification: The final product is purified by chromatography.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities in preclinical studies.

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Experimental Model | Key Findings | References |

| Anti-inflammatory | Carrageenan-induced paw edema in mice | Significant inhibition of paw edema formation. | [3] |

| Pleurisy and peritonitis models in mice | Reduction in leukocyte recruitment and levels of pro-inflammatory cytokines (IL-1β, TNF-α). | [3] | |

| Antioxidant | DPPH radical scavenging assay | Dose-dependent radical scavenging activity. | [15] |

| Anticancer | In vitro studies on various cancer cell lines | Cytotoxic activity against human oral, liver, lung, colon, melanoma, and leukemic cancer cells. | [6] |

| Benzo(a)pyrene-induced lung cancer in mice | Protective and therapeutic effects observed. | [10] | |

| Antimicrobial | Broth microdilution assay (MIC determination) | Inhibitory effects against various bacteria. | [16] |

| Insecticidal | Contact toxicity assays against insects | Repellent effect and contact toxicity against red flour beetles and aphids. | [1][8][17] |

Protocol 6: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

-

Animals: Swiss mice are used for the experiment.

-

Grouping: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of this compound).

-

Treatment: this compound or the control substances are administered orally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce edema.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Protocol 7: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Different concentrations of this compound are prepared in methanol. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.

-

Reaction: A specific volume of each this compound dilution is mixed with the DPPH solution.

-

Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated for each concentration, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[12][18][19]

Protocol 8: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[14] This can be observed visually or by using an indicator like resazurin, where a color change indicates metabolic activity.[16]

Figure 3. Overview of common experimental assays to evaluate the biological activities of this compound.

Conclusion

This compound is a versatile sesquiterpene with significant potential in the flavor, fragrance, and pharmaceutical industries. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a compelling subject for further research and development. This technical guide provides a foundational understanding of this compound and detailed experimental protocols to facilitate its study and application. The continued exploration of this compound's therapeutic potential, supported by robust experimental methodologies, is crucial for unlocking its full value in various scientific and commercial domains.

References

- 1. researchgate.net [researchgate.net]

- 2. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]

- 4. CN103805341A - Extraction method of orange peel essential oil - Google Patents [patents.google.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. scienceopen.com [scienceopen.com]

- 17. hrpub.org [hrpub.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

Valencene synthase gene identification and characterization

Valencene, a highly valued sesquiterpene known for its characteristic citrus aroma and flavor, has garnered significant attention in the food, cosmetic, and pharmaceutical industries.[1][2] Its sustainable production through biotechnological approaches offers a promising alternative to extraction from natural sources, where it is often found in low concentrations.[1] Central to these efforts is the identification and characterization of the key enzyme responsible for its synthesis: this compound synthase. This technical guide provides an in-depth overview of the methodologies employed for the identification and characterization of this compound synthase genes, tailored for researchers, scientists, and drug development professionals.

This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid biosynthetic pathway.[1][3][4] FPP itself is produced through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, predominantly active in bacteria and plant plastids.[1][3][5] this compound synthase, a type of terpene synthase, catalyzes the cyclization of the linear FPP molecule to form the bicyclic sesquiterpene, this compound.[1][3]

References

- 1. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide to the Biological Activities of Valencene

Introduction

This compound, a naturally occurring sesquiterpene found in high concentrations in Valencia oranges, as well as in various other citrus fruits and medicinal plants, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the current research on the biological activities of this compound, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular pathways.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against several cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Citation |

| A549 | Lung Carcinoma | MTT | 16.71 µg/mL | [1] |

| Caco-2 | Colorectal Adenocarcinoma | MTT | Not explicitly stated, but demonstrated antiproliferative effects. |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, Caco-2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and mediators. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models.

Quantitative Data for Anti-inflammatory Activity

| Model | Parameter | Treatment | Dosage | Effect | Citation |

| Carrageenan-induced paw edema in mice | Paw edema | This compound (oral) | 10, 100, 300 mg/kg | Significant inhibition of paw edema formation. | |

| DNCB-sensitized NC/Nga mice (Atopic Dermatitis model) | SCORAD index | This compound (topical, 50 µM) | 50 µM | Significant reduction in the SCORAD index. | [2][3] |

| LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6, TNF-α production | This compound | 10, 50, 100 µM | Dose-dependent inhibition of cytokine production. | [2] |

| DNCB-sensitized NC/Nga mice | Serum IgE levels | This compound (topical) | 50 µM | Reduced serum IgE levels. | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Animals:

-

Swiss mice or Wistar rats

Materials:

-

This compound

-

Carrageenan (1% w/v in saline)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.9% saline, Tween 80)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (indomethacin), and treatment groups receiving different doses of this compound.

-

Drug Administration: Administer this compound or the control substances orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Signaling Pathway: NF-κB Inhibition in Inflammation

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

References

Valencene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valencene, a bicyclic sesquiterpene, is a key aroma compound found in high concentrations in Valencia oranges, from which it derives its name. Its characteristic sweet, citrusy, and woody aroma makes it a valuable ingredient in the flavor and fragrance industries. Beyond its sensory properties, this compound is gaining attention in the scientific community for its potential biological activities and as a precursor for the synthesis of other valuable compounds, such as nootkatone. This technical guide provides an in-depth overview of the chemical data, biosynthetic pathway, and relevant experimental protocols for the study of this compound.

Chemical Data

This compound is a volatile organic compound with the chemical formula C₁₅H₂₄.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 4630-07-3 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄ | [1][2][3] |

| Molecular Weight | 204.35 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow oily liquid | [4][5] |

| Odor | Sweet, citrusy, woody | [5] |

| Boiling Point | 123 °C at 11 mmHg; 274 °C (lit.) | [4][6] |

| Density | 0.92 g/mL at 25 °C (lit.) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and oils. | [2][5] |

| Refractive Index | n20/D 1.504 (lit.) | [6] |

| Storage Temperature | 2-8°C | [6] |

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (MVA) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of this compound from the C15 precursor, farnesyl pyrophosphate (FPP), is catalyzed by a specific sesquiterpene synthase called this compound synthase.

The key steps in the biosynthetic pathway are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate.

-

Enzymatic Conversion to this compound: The enzyme this compound synthase catalyzes the complex cyclization of the linear FPP molecule to form the bicyclic structure of this compound.

The production of this compound in citrus fruits is influenced by developmental stages and hormonal signals. For instance, treatment with ethylene has been shown to increase the accumulation of this compound and the transcription of the this compound synthase gene in Valencia oranges.

Biosynthesis of this compound from Farnesyl Pyrophosphate.

Experimental Protocols

Extraction of this compound from Orange Peel (for analytical purposes)

This protocol describes a laboratory-scale extraction suitable for obtaining this compound for analytical characterization.

Materials:

-

Fresh Valencia orange peels

-

Blender or food processor

-

Distilled water

-

Hexane (analytical grade)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Wash and dry the Valencia oranges thoroughly. Carefully peel the oranges, avoiding the white pith as much as possible.

-

Weigh the fresh peels and mince them into small pieces using a blender or food processor.

-

Place the minced peels in a round-bottom flask and add distilled water to cover the material.

-

Perform steam distillation for 3-4 hours to co-distill the essential oil with water.

-

Collect the distillate, which will be a milky emulsion.

-

Allow the distillate to cool to room temperature. Transfer the distillate to a separatory funnel.

-

Extract the aqueous layer three times with hexane (e.g., 3 x 50 mL for every 500 mL of distillate).

-

Combine the organic (hexane) layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 40°C) and reduced pressure to obtain the essential oil rich in this compound.

Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of this compound from an essential oil mixture.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Concentrated orange essential oil

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess hexane until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve a known amount of the concentrated orange essential oil in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with 100% hexane. This compound, being a non-polar hydrocarbon, will elute relatively quickly.

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each) in test tubes.

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 98:2). Visualize the spots under a UV lamp or by using an appropriate staining reagent.

-

Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC).

-

Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Characterization of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Dilute the purified this compound or essential oil sample in a suitable solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 180 °C at a rate of 5 °C/min

-

Hold: Hold at 180 °C for 5 minutes

-

Ramp: Increase to 280 °C at a rate of 20 °C/min

-

Hold: Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 204 and other characteristic fragment ions.

Signaling and Logical Relationships

While this compound itself is not a primary signaling molecule in a classical pathway, its biosynthesis is regulated by upstream signals. The following diagram illustrates the logical relationship between an external stimulus (ethylene) and the production of this compound.

References

- 1. US20030203090A1 - Process for preparing orange oil - Google Patents [patents.google.com]

- 2. CN101255087B - Method for extracting and purifying natural flavor this compound and nootkatone from juglans regia - Google Patents [patents.google.com]

- 3. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, purification, and mass spectrometry identification of the enzyme involved in citrus flavor (+)-valencene biotransformation to (+)-nootkatone by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Valencene compound

An In-depth Technical Guide on the Discovery and History of Valencene

Introduction

This compound is a carbobicyclic sesquiterpene known for its characteristic sweet, citrus, and woody aroma, most notably associated with Valencia oranges, from which it derives its name.[1][2][3] With the molecular formula C₁₅H₂₄, this compound is a significant component of many citrus essential oils and is highly valued in the flavor, fragrance, food, and beverage industries.[1][2][4] Beyond its aromatic properties, this compound serves as a crucial precursor for the synthesis of (+)-nootkatone, the primary flavor and aroma constituent of grapefruit.[3][5][6] While traditionally extracted from citrus fruits, this method is often inefficient due to the low natural concentrations of the compound.[7][8] This has spurred significant research into microbial biosynthesis and metabolic engineering to develop sustainable and high-yield production methods.[1][9] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and production of this compound, tailored for researchers and professionals in drug development and related scientific fields.

Discovery and History

This compound was first isolated from orange oil.[10] Its name is a direct reference to the Valencia orange, where it is a prominent aroma compound.[1][2] The initial discovery was followed by efforts to elucidate its chemical structure and its relationship with other sesquiterpenes. A key historical milestone was establishing its role as the natural precursor to nootkatone, which was achieved through oxidative conversion experiments.[10] this compound is naturally produced by a variety of plants, including numerous citrus species like grapefruit, tangerine, and mangoes, as well as in the essential oils of medicinal plants such as Myrica rubra, Cyperus rotundus, and Alpinia oxyphylla.[1]

Physicochemical and Spectroscopic Data

This compound is a colorless oil with well-defined physical and chemical properties.[3][11] Its identity is confirmed through various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for its detection and quantification in complex mixtures.[7][12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2][4][11] |

| Molar Mass | 204.36 g/mol | [2][11] |

| IUPAC Name | (3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | [4] |

| CAS Number | 4630-07-3 | [3][4] |

| Appearance | Colorless liquid | [6][11] |

| Boiling Point | 123 °C at 11 mmHg; 274 °C | [3][11] |

| Density | 0.92 g/cm³ | [11] |

| Flash Point | 100 °C | [11] |

| Vapor Pressure | 0.0109 mmHg at 23 °C | [11] |

Table 2: Natural Occurrence and Concentration of this compound

| Natural Source | Concentration | Reference(s) |

| Citrus Fruit Peel | 12.84 mg/kg | [1] |

| Citrus Fruit Flesh | 0.08 mg/kg | [1] |

| Clary Sage Absolute | up to 3% | [11] |

Biosynthesis of this compound

This compound is synthesized in nature via the terpenoid biosynthesis pathway. The direct precursor for all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP, C15).[1][13] FPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids.[1][13] The final and critical step is the cyclization of FPP, catalyzed by a specific enzyme called this compound synthase (VS).[3][6][13] Several this compound synthases have been identified from various plant sources, including Vitis vinifera (grape), Citrus sinensis (sweet orange), and Callitropsis nootkatensis (Nootka cypress).[1][13]

Caption: The Mevalonate (MVA) pathway for the biosynthesis of this compound from Acetyl-CoA.

Metabolic Engineering for Microbial Production

The low yield from natural sources has driven the development of microbial cell factories for this compound production.[1] Organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly engineered for this purpose.[9][14] Key strategies involve enhancing the metabolic flux towards the precursor FPP and optimizing the expression of this compound synthase.

Common Metabolic Engineering Strategies:

-

Overexpression of MVA Pathway Genes: Increasing the expression of genes in the MVA pathway, such as HMG-CoA reductase, enhances the overall production of IPP and DMAPP.[9][15]

-

Downregulation of Competing Pathways: To maximize the FPP pool available for this compound synthesis, competing pathways are often suppressed. A primary target is the ergosterol biosynthesis pathway, where the gene ERG9 (squalene synthase) is downregulated to prevent the diversion of FPP to squalene.[1][9] Another target is the transcriptional repressor ROX1, which can inhibit genes in the MVA pathway.[13][15]

-

This compound Synthase (VS) Engineering: Strategies include selecting VS enzymes from different organisms with higher catalytic efficiency, engineering the protein for improved activity, and fine-tuning its expression using different promoters and terminators.[1][16] For instance, the promoter-terminator pair PHXT7-TTPI1 was found to perform excellently for this compound production in S. cerevisiae.[9][15]

-

Fermentation Optimization: Process parameters such as media composition, oxygen levels, and feeding strategies are optimized. Using rich media (like YPD) and controlled bioreactor conditions significantly boosts production compared to minimal media or shake flask cultures.[9][13] A two-phase fermentation system using an organic solvent overlay like n-dodecane can also improve yield by extracting the toxic product in situ.[14]

Caption: A generalized workflow for the metabolic engineering of a host for this compound production.

Table 3: this compound Production Titers in Engineered Microorganisms

| Host Organism | Engineering Strategy | Titer | Reference(s) |

| Saccharomyces cerevisiae | Shake flask, minimal media | 165.7 mg/L | [13] |

| Saccharomyces cerevisiae | Shake flask, YPD medium | 336.4 mg/L | [13] |

| Saccharomyces cerevisiae | Bioreactor, fed-batch | 539.3 mg/L | [9][13] |

| Saccharomyces cerevisiae | Optimized Haloarchaea-type MVA pathway | 869 mg/L | [1][13] |

| Saccharomyces cerevisiae | Gene screening, protein engineering, pathway optimization | 12.4 g/L | [5] |

| Saccharomyces cerevisiae | Coupling cell growth and pathway induction | 16.6 g/L | [5] |

| Corynebacterium glutamicum | Expressed VS from Nootka cypress | 2.41 mg/L | [14] |

| Rhodobacter sphaeroides | Transposon-mediated genomic integration of MVA pathway | 120.53 mg/L | [17] |

| Schizophyllum commune | Expression of VS gene | 16.6 mg/L | [12] |

Experimental Protocols

Protocol for Isolation from Natural Sources (Steam Distillation)

This protocol describes a general method for extracting essential oils containing this compound from citrus peel.

-

Material Preparation: Fresh citrus peels are collected, washed, and minced or ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The ground peel is placed in a round-bottom flask with distilled water.

-

Distillation: The flask is heated to boil the water. The resulting steam passes through the plant material, volatilizing the essential oils.

-

Condensation and Separation: The steam and oil vapor mixture is directed into a condenser. The cooled condensate (hydrosol and essential oil) is collected. Due to their different densities and immiscibility, the essential oil separates from the aqueous layer.

-

Collection: The upper layer of essential oil, containing this compound, is carefully collected.

-

Analysis: The composition of the extracted oil is analyzed by GC-MS to identify and quantify this compound.

Protocol for Microbial Production and Analysis

This protocol outlines the steps for producing this compound in engineered S. cerevisiae and quantifying the output.

-

Strain Cultivation: A single colony of the engineered S. cerevisiae strain is inoculated into a seed culture medium (e.g., YPD) and grown overnight at 30 °C with shaking.

-

Fermentation: The seed culture is used to inoculate the main production culture in a bioreactor containing fermentation medium. A two-phase culture can be established by adding an n-dodecane layer (e.g., 10% v/v) to the medium to capture the produced this compound.

-

Induction (if applicable): If the this compound synthase gene is under an inducible promoter, the appropriate inducer is added at the optimal cell density.

-

Fed-Batch Operation: For high-titer production, a fed-batch strategy is employed, where a concentrated feed medium (containing glucose and other nutrients) is supplied to the bioreactor to maintain optimal growth and production conditions.

-

Sample Collection and Extraction: At various time points, samples are withdrawn. The organic (n-dodecane) layer is separated from the aqueous culture by centrifugation. A known concentration of an internal standard (e.g., caryophyllene) is added to the organic phase for quantification.

-

GC-MS Analysis: The organic sample is directly injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Quantification: this compound is identified by its retention time and mass spectrum compared to an authentic standard.[7] The concentration is calculated based on the peak area relative to the internal standard.

Caption: Experimental workflow for the production and analysis of this compound from engineered yeast.

Protocol for Chemical Conversion of this compound to Nootkatone

This protocol describes a one-pot synthesis of (+)-nootkatone from (+)-valencene using a molybdate catalyst and hydrogen peroxide.[18]

-

Reaction Setup: In a glass tube, add (+)-valencene (0.5 mmol), the catalyst [DiC₈]₂MoO₄ (0.25 mmol), H₂O₂ (1.0 mmol of a 50 wt.% solution), and a small amount of aqueous NH₃ (30 µL).

-

Reaction Execution: The reaction mixture is stirred at 30 °C. The reaction progress can be monitored by the fading of a red color.

-

Reagent Addition: Additional batches of H₂O₂ are added as the color fades to drive the conversion of this compound. A total of 15 batches may be required for complete conversion.

-

Dehydration Step: Once the this compound is consumed, the reaction mixture is incubated at 50 °C overnight. This step facilitates the dehydration of the hydroperoxide intermediate to form nootkatone.

-

Product Analysis: The final product can be analyzed and confirmed by ¹H NMR.

Conclusion

This compound, first discovered in Valencia oranges, has evolved from being a simple flavor and fragrance compound to a key target for metabolic engineering and synthetic biology. Its history is marked by the elucidation of its structure, its identification in numerous natural sources, and the discovery of its biosynthetic pathway. The low efficiency of natural extraction has been successfully addressed through the development of engineered microbial systems, which have achieved production titers orders of magnitude higher than what is found in nature. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to understand, produce, and utilize this important sesquiterpene. The continued optimization of these bio-production platforms promises a sustainable and cost-effective supply of this compound for its wide-ranging applications.

References

- 1. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. swissorganic.co.uk [swissorganic.co.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H24 | CID 9855795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. researchgate.net [researchgate.net]

- 8. EP2537926A1 - this compound synthase - Google Patents [patents.google.com]

- 9. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ScenTree - this compound (CAS N° 4630-07-3) [scentree.co]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]

- 14. Production of the sesquiterpene (+)-valencene by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Physical and chemical properties of Valencene

Valencene, a sesquiterpene hydrocarbon, is a significant contributor to the characteristic aroma of citrus fruits, most notably Valencia oranges.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid with a fresh, citrus, woody odor.[2][3][4] It is a bicyclic sesquiterpene that is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[1][2][3][5][] Its chemical stability is a key consideration, as terpenes can be susceptible to oxidation and polymerization, which may alter their sensory profile.[7] For optimal preservation, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | (3R,4aS,5R)-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene | [1] |

| CAS Number | 4630-07-3 | [1][8] |

| Molecular Formula | C₁₅H₂₄ | [1][2][9] |

| Molar Mass | 204.357 g·mol⁻¹ | [1][4] |

| Physical Property | Value | Conditions | Source |

| Appearance | Colorless to pale yellow oily liquid | Standard | [1][2] |

| Boiling Point | 123 °C | at 11 mmHg | [1][10] |

| 274 °C | at 760 mmHg | [3][4][11] | |

| Density | 0.914 - 0.919 g/mL | at 25 °C | [2] |

| 0.92 g/mL | at 25 °C | [4][11] | |

| Refractive Index | 1.498 - 1.508 | at 20 °C | [2][3] |

| 1.504 | at 20 °C | [11] | |

| Vapor Pressure | 0.011 mmHg | at 25 °C | [3] |

| 0.0109 mmHg | at 23 °C | [8][9] | |

| Flash Point | 100 °C (212 °F) | Closed Cup | [3][8][12] |

| Solubility in Water | 0.05011 mg/L | at 25 °C (estimated) | [3][4] |

| logP (o/w) | 6.494 (estimated) | [3] | |

| 6.7 | [8][9] | ||

| Optical Rotation [α]22/D | +90° | neat | [11] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of every physical property are extensive and beyond the scope of this guide, standard analytical methods are employed. These typically include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of this compound in complex mixtures, such as essential oils. The retention time and mass spectrum are compared to a known standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure of this compound.

-

Boiling Point Determination: Performed under controlled pressure (e.g., at 11 mmHg or 760 mmHg) using standard laboratory distillation apparatus.

-

Density Measurement: Determined using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

-

Refractive Index Measurement: Measured using a refractometer at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line).

Biosynthesis and Chemical Transformation

This compound is biosynthesized in plants from farnesyl pyrophosphate (FPP) through the action of a specific enzyme, this compound synthase.[1][13] FPP itself is a key intermediate in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which are central to the biosynthesis of all isoprenoids.

Chemically, this compound is a valuable precursor for the synthesis of nootkatone, the principal aroma compound of grapefruit.[1] This transformation is typically achieved through the oxidation of this compound.

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and its conversion to nootkatone.

Figure 1. Biosynthesis of this compound from Farnesyl Pyrophosphate.

Figure 2. Chemical Conversion of this compound to Nootkatone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H24 | CID 9855795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [thegoodscentscompany.com]

- 4. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. ScenTree - this compound (CAS N° 4630-07-3) [scentree.co]

- 9. iff.com [iff.com]

- 10. parchem.com [parchem.com]

- 11. This compound natural, = 65 4630-07-3 [sigmaaldrich.com]

- 12. vigon.com [vigon.com]

- 13. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Valencene Extraction from Orange Peel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valencene, a sesquiterpene hydrocarbon, is a significant contributor to the characteristic sweet, woody, and citrusy aroma of Valencia oranges. Beyond its use in the flavor and fragrance industries, recent studies have highlighted its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from orange peel, catering to laboratory and research applications.

Data Presentation: Comparison of Extraction Methods

The yield of essential oil and the concentration of this compound can vary significantly depending on the extraction method employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Extraction Method | Solvent/Conditions | Total Essential Oil Yield | This compound Concentration in Peel | Reference |

| Steam Distillation | Water, atmospheric pressure | 0.29% - 4.40% (w/w) | - | [3] |

| Solvent Extraction (Soxhlet) | Hexane | ~2.54% (w/w) | - | [3] |

| Supercritical CO2 Extraction | 55°C, 15 MPa, 2h | 2.22% (w/w) | - | [4] |

| Not Specified | Not Specified | - | 12.84 mg/kg | [5] |

Note: The yield of essential oil is influenced by factors such as the orange variety, peel freshness, and particle size. This compound constitutes a fraction of the total essential oil.

Experimental Protocols

Sample Preparation

-

Source Material: Obtain fresh Valencia orange peels.

-

Washing: Thoroughly wash the peels with distilled water to remove any surface impurities.

-

Zesting: Carefully separate the outer colored layer (flavedo) from the white pith (albedo), as the essential oils are concentrated in the flavedo.

-

Grinding: Mince or grind the flavedo into small particles (approximately 1-2 mm) to increase the surface area for efficient extraction.

-

Drying (Optional): For solvent extraction, the peel can be dried in an oven at a low temperature (e.g., 40-50°C) to reduce moisture content.

Extraction Protocols

This method is suitable for extracting volatile compounds that are immiscible with water.

Apparatus:

-

Clevenger-type apparatus or a standard steam distillation setup

-

Rounding-bottom flask

-

Heating mantle

-

Condenser

-

Collection vessel

Procedure:

-

Place the prepared orange peel zest into the rounding-bottom flask.

-

Add distilled water to the flask, ensuring the peel material is fully submerged.

-

Set up the steam distillation apparatus.

-

Heat the flask to generate steam, which will pass through the orange peel material, carrying the volatile essential oils.

-

The steam and essential oil vapor will condense in the condenser and be collected in the collection vessel.

-

Continue the distillation for a predetermined time (e.g., 2-4 hours) or until no more oil is collected.

-

The collected distillate will separate into two layers: the upper layer of essential oil and the lower aqueous layer (hydrosol).

-

Carefully separate the essential oil layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

This method uses an organic solvent to extract the essential oil.

Apparatus:

-

Soxhlet extractor

-

Rounding-bottom flask

-

Heating mantle

-

Condenser

-

Thimble

Procedure:

-

Place the dried and ground orange peel into a porous thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the rounding-bottom flask with a suitable solvent (e.g., hexane or ethanol).

-

Assemble the Soxhlet apparatus and heat the solvent.

-

The solvent will vaporize, condense, and drip into the thimble, extracting the essential oil from the orange peel.

-

The process is allowed to run for a specific duration (e.g., 2-6 hours), during which the solvent continuously cycles through the solid material.

-

After extraction, the solvent containing the dissolved essential oil is collected in the rounding-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the crude essential oil.

This "green" extraction method uses carbon dioxide in its supercritical state as a solvent.

Apparatus:

-

Supercritical fluid extraction (SFE) system

Procedure:

-

Pack the ground orange peel into the extraction vessel of the SFE system.

-

Set the desired extraction parameters (e.g., temperature at 55°C and pressure at 15 MPa).

-

Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.

-

The supercritical CO2 flows through the extraction vessel, dissolving the essential oils from the orange peel.

-

The CO2-oil mixture then flows into a separator, where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted essential oil.

-

The gaseous CO2 can be recycled for further extractions.

Purification of this compound

The crude essential oil obtained from any of the above methods is a complex mixture. Further purification is required to isolate this compound.

This technique separates compounds based on their different boiling points. As sesquiterpenes like this compound have higher boiling points than monoterpenes (like limonene), this method can be effective for enrichment.

Apparatus:

-

Fractional distillation setup with a vacuum pump

-

Heating mantle

-

Fractionating column

-

Condenser

-

Collection flasks

Procedure:

-

Place the crude essential oil in the distillation flask.

-

Assemble the fractional distillation apparatus and apply a vacuum.

-

Gradually heat the flask.

-

Collect the fractions that distill over at different temperature ranges. Lighter monoterpenes will distill first, followed by heavier sesquiterpenes.

-

Monitor the fractions using a suitable analytical technique (e.g., GC-MS) to identify the fraction rich in this compound.

This method separates compounds based on their differential adsorption to a stationary phase.

Apparatus:

-

Chromatography column

-

Stationary phase (e.g., silica gel)

-

Elution solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes

Procedure:

-

Pack the chromatography column with the stationary phase.

-

Dissolve the crude essential oil (or the this compound-rich fraction from distillation) in a minimal amount of a non-polar solvent.

-

Load the sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity.

-

Collect the eluting fractions in separate tubes.

-

Analyze the fractions (e.g., by TLC or GC-MS) to identify and combine the fractions containing pure this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the extracted essential oil or purified this compound in a suitable solvent (e.g., hexane or methanol).

-

Standard Preparation: Prepare a series of standard solutions of a known concentration of pure this compound for calibration.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-5°C/min).

-

MS Conditions: Operate in electron ionization (EI) mode with a scan range suitable for detecting this compound (e.g., 50-500 m/z).

-

-

Analysis: Inject the prepared samples and standards into the GC-MS system.

-

Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

-

Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the samples.

Mandatory Visualizations

Caption: Experimental workflow for this compound extraction.

Caption: Anti-inflammatory signaling pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effect of this compound on the Development of Atopic Dermatitis-Like Skin Lesions in NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arpnjournals.org [arpnjournals.org]

- 4. Supercritical Carbon Dioxide Extraction of Indian Orange Peel Oil and Hydro Distillation Comparison on Their Compositions [article.sapub.org]

- 5. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]

Application Notes and Protocols for Valencene Biosynthesis via Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial fermentation of valencene, a high-value sesquiterpene used in the flavor, fragrance, and pharmaceutical industries. The following sections detail the metabolic pathways, microbial hosts, fermentation strategies, and analytical methods for successful this compound production.

Introduction to this compound Biosynthesis

This compound is a naturally occurring sesquiterpene found in citrus fruits, particularly Valencia oranges.[1] Its characteristic citrusy, woody, and sweet aroma makes it a valuable compound in the food and fragrance industries.[1] Beyond its aromatic properties, this compound serves as a precursor for the synthesis of nootkatone, another high-value flavor and fragrance compound with insecticidal properties.[2][3] Traditional extraction from plants is often limited by low yields and high costs, making microbial fermentation an attractive and sustainable alternative for industrial-scale production.[1][4]

Metabolic engineering of various microorganisms has enabled the high-level production of this compound. The core of this technology lies in redirecting the cell's natural isoprenoid biosynthesis pathway towards the overproduction of the precursor molecule, farnesyl pyrophosphate (FPP), and its subsequent conversion to this compound by a specific enzyme, this compound synthase.[1][5]

Metabolic Pathway for this compound Biosynthesis

The biosynthesis of this compound in most engineered microbes relies on the heterologous expression of a this compound synthase and the enhancement of the native mevalonate (MVA) pathway. The MVA pathway synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. These building blocks are then condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Finally, this compound synthase catalyzes the cyclization of FPP to form this compound.[1][5]

Key metabolic engineering strategies to enhance this compound production include:

-

Overexpression of MVA pathway genes: Increasing the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can boost the supply of FPP.[1][6]

-

Downregulation of competing pathways: Minimizing the flux of FPP to other pathways, such as sterol biosynthesis, by down-regulating or knocking out competing enzymes like squalene synthase (ERG9), can significantly increase the availability of FPP for this compound synthesis.[4][6]

-

Expression of heterologous this compound synthases: Introducing a potent this compound synthase from a plant source, such as Callitropsis nootkatensis (CnVS), is essential for the final conversion of FPP to this compound.[1][5]

-

Cofactor engineering: Ensuring a sufficient supply of cofactors like NADPH, which is crucial for the MVA pathway, can further enhance production.[1]

Quantitative Data on this compound Production

The following table summarizes the this compound production titers achieved in various engineered microbial hosts under different fermentation conditions.

| Microbial Host | Strain | Fermentation Mode | Titer (g/L) | Yield (mg/g DCW) | Reference |

| Saccharomyces cerevisiae | Engineered Strain | Fed-batch (shake flask) | 1.2 | - | |

| Saccharomyces cerevisiae | BN-91A | Fed-batch (bioreactor) | 5.61 | - | [7] |

| Saccharomyces cerevisiae | Engineered Strain | Fed-batch (bioreactor) | 16.6 | >100 | [1][2] |

| Saccharomyces cerevisiae | BJM-45 | Fed-batch (3L bioreactor) | 0.539 | - | [4][8] |

| Corynebacterium glutamicum | Engineered Strain | Batch | 0.00241 | 0.25 | [9] |

| Synechocystis sp. PCC 6803 | Engineered Strain | - | - | 19 | [10][11] |

| Rhodobacter sphaeroides | Engineered Strain | Batch | 0.354 | - | [5] |

Experimental Protocols

This section provides detailed protocols for the fermentation of this compound in the model organism Saccharomyces cerevisiae.

Media Preparation

Yeast Extract Peptone Dextrose (YPD) Medium (for seed culture)

-

Yeast Extract: 10 g/L

-

Peptone: 20 g/L

-

D-Glucose: 20 g/L

-

Sterilize by autoclaving at 121°C for 20 minutes.

Synthetic Defined (SD) Medium (for fermentation)

-

Yeast Nitrogen Base (without amino acids): 6.7 g/L

-

D-Glucose: 20 g/L (initial concentration, will be fed during fermentation)

-

Complete Supplement Mixture (CSM) or specific amino acid drop-out mix as required for the strain's auxotrophies.

-

Sterilize by autoclaving. Add sterile glucose solution after autoclaving.

Inoculum Preparation

-

Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium in a sterile culture tube.

-

Incubate at 30°C with shaking at 200-250 rpm for 24 hours.

-

Use this seed culture to inoculate a larger volume of YPD or SD medium (e.g., 100 mL in a 500 mL flask) to an initial OD₆₀₀ of 0.1.

-

Incubate at 30°C with shaking at 200-250 rpm until the culture reaches an OD₆₀₀ of 5-6 (approximately 24 hours). This will serve as the inoculum for the bioreactor.

Fed-Batch Fermentation in a Bioreactor

-

Prepare a 3 L bioreactor with 1 L of sterile SD medium.

-

Inoculate the bioreactor with the seed culture to achieve an initial OD₆₀₀ of approximately 0.5.

-

Add a 20% (v/v) overlay of sterile n-dodecane to the fermentation broth for in-situ extraction of this compound.[8][9]

-

Set the fermentation parameters:

-

Temperature: 30°C

-

pH: 5.0 (controlled with the addition of 2M NaOH and 2M H₂SO₄)

-

Dissolved Oxygen (DO): Maintained above 20% by controlling the agitation speed (e.g., 300-800 rpm) and airflow rate (e.g., 1 vvm).

-

-

Feeding Strategy:

-

Start the feed when the initial glucose is depleted (can be monitored using a glucose sensor or offline measurements).

-

Feed a sterile solution of 50% (w/v) glucose to maintain the glucose concentration at a low level (e.g., < 5 g/L) to avoid the Crabtree effect. The feeding rate can be gradually increased as the biomass increases.

-

-

Continue the fermentation for 120-192 hours.

Analytical Methods for this compound Quantification

-

Sample Preparation:

-

Collect samples from the n-dodecane layer at regular intervals.

-

Centrifuge the samples to separate any aqueous phase or cell debris.

-

Dilute the n-dodecane sample with a suitable solvent (e.g., ethyl acetate) and add an internal standard (e.g., isolongifolene).[8]

-

-

Gas Chromatography-Flame Ionization Detection (GC-FID):

-

Inject the prepared sample into a GC-FID system equipped with a suitable capillary column (e.g., HP-5).[8]

-

Use a temperature program to separate the compounds. For example: initial temperature of 80°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

-

Quantify the this compound concentration by comparing the peak area to a standard curve of pure this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Experimental Workflow

The following diagram illustrates the general workflow for the fermentation and analysis of this compound.

References

- 1. Frontiers | Application of this compound and prospects for its production in engineered microorganisms [frontiersin.org]

- 2. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stepwise engineering of Saccharomyces cerevisiae to produce (+)-valencene and its related sesquiterpenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05558D [pubs.rsc.org]

- 4. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of this compound and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient utilization of carbon to produce aromatic this compound in Saccharomyces cerevisiae using mannitol as the substrate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. High production of this compound in Saccharomyces cerevisiae through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of the sesquiterpene (+)-valencene by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic engineering of Synechocystis sp. PCC 6803 for the photoproduction of the sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Valencene in the Flavor and Fragrance Industry

Introduction

Valencene is a naturally occurring bicyclic sesquiterpene, an organic compound derived from isoprene.[1][2][3] It is a key aroma component in many citrus fruits, most notably Valencia oranges, from which it derives its name.[2][4][5] With its characteristic sweet, citrusy, and woody aroma, this compound is a highly valued ingredient in the flavor and fragrance industries.[1][3][6] Beyond its sensory profile, it also serves as a chemical precursor for the synthesis of nootkatone, the primary aroma compound of grapefruit.[1][2][7] These application notes provide an overview of this compound's properties, applications, and relevant experimental protocols for researchers and industry professionals.

Organoleptic and Physicochemical Properties

This compound's unique sensory profile and physical characteristics are central to its application in various consumer products.

Organoleptic Profile

This compound is prized for its fresh and pleasant aroma profile, which is complex and multifaceted.[1] While predominantly citrusy, it also possesses distinct woody and herbal undertones.[3][4][5]

| Attribute | Descriptors |

| Aroma | Sweet, citrus, orange, grapefruit, fresh, woody, herbaceous[3][4][5][6] |

| Taste | Citrus, sweet, green, woody[4][8] |

Physicochemical Data

A summary of this compound's key physicochemical properties is presented below. These properties are critical for formulation, stability testing, and quality control.

| Property | Value |

| CAS Number | 4630-07-3[1][6] |

| Molecular Formula | C₁₅H₂₄[1][6][8] |

| Molecular Weight | 204.35 g/mol [1][8] |

| Appearance | Colorless to pale yellow oily liquid[1][6][8] |

| Boiling Point | 274 °C[8][9] |

| Flash Point | >93 °C[6][8] |